molecular formula C23H18BrN3O5 B12021755 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate CAS No. 594849-48-6

4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate

Cat. No.: B12021755
CAS No.: 594849-48-6
M. Wt: 496.3 g/mol
InChI Key: CNOXHIZIRJDSCK-AFUMVMLFSA-N
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Description

4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazono group, and a bromobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylamine with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the hydrazono compound. This intermediate is further reacted with 4-formylphenyl 2-bromobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(2-(Decanoylamino)acetyl)hydrazono)methyl)phenyl benzoate
  • 4-((2-(2-(Dodecanoylamino)acetyl)hydrazono)methyl)phenyl benzoate
  • 4-((2-(2-(Phenylsulfonyl)amino)acetyl)hydrazono)methyl)phenyl benzoate

Uniqueness

4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and bromobenzoate moiety differentiate it from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

594849-48-6

Molecular Formula

C23H18BrN3O5

Molecular Weight

496.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H18BrN3O5/c1-31-20-9-5-4-8-19(20)26-21(28)22(29)27-25-14-15-10-12-16(13-11-15)32-23(30)17-6-2-3-7-18(17)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

CNOXHIZIRJDSCK-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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